molecular formula C18H18N2O3S B11553588 3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione

3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione

Cat. No.: B11553588
M. Wt: 342.4 g/mol
InChI Key: GAPQSRHTOCYNHZ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both thiazolidine and furan moieties in the structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethyl aniline with formaldehyde to form the intermediate, which is then reacted with 5-methyl-furan-2-carbaldehyde. The final step involves the cyclization with thiazolidine-2,4-dione under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. Solvent recovery and recycling, as well as waste minimization, are also critical aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, especially at the carbonyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A simpler analog with similar core structure but lacking the furan and dimethylphenyl groups.

    5-Methyl-furan-2-carbaldehyde: Shares the furan moiety but lacks the thiazolidine ring.

    3,4-Dimethyl aniline: Contains the dimethylphenyl group but lacks the thiazolidine and furan moieties.

Uniqueness

3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione is unique due to the combination of thiazolidine, furan, and dimethylphenyl groups in its structure. This combination enhances its pharmacological properties and makes it a versatile compound for various applications in medicinal chemistry.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-3-[(3,4-dimethylanilino)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O3S/c1-11-4-6-14(8-12(11)2)19-10-20-17(21)16(24-18(20)22)9-15-7-5-13(3)23-15/h4-9,19H,10H2,1-3H3/b16-9-

InChI Key

GAPQSRHTOCYNHZ-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NCN2C(=O)/C(=C/C3=CC=C(O3)C)/SC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(O3)C)SC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.